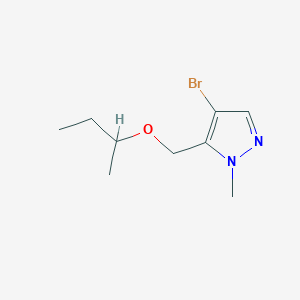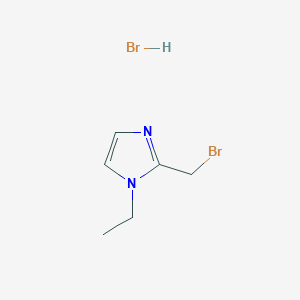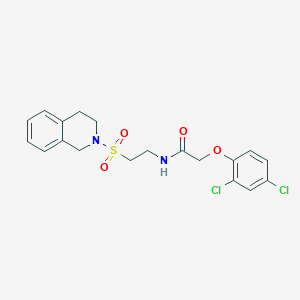![molecular formula C24H22N4O4S2 B2623015 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-39-7](/img/structure/B2623015.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, and a benzohydrazide linkage, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dihydroisoquinoline core, sulfonylation, and subsequent coupling with the benzohydrazide derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding reduced forms of the compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of new pharmaceuticals for treating various diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other benzohydrazide derivatives and sulfonyl-containing molecules, such as:
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-chlorobenzo[d]thiazol-2-yl)benzohydrazide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-32-20-7-4-8-21-22(20)25-24(33-21)27-26-23(29)17-9-11-19(12-10-17)34(30,31)28-14-13-16-5-2-3-6-18(16)15-28/h2-12H,13-15H2,1H3,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFCISPAVDISAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2622938.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2622939.png)

![N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide](/img/structure/B2622943.png)

![2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-](/img/structure/B2622945.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2622949.png)




